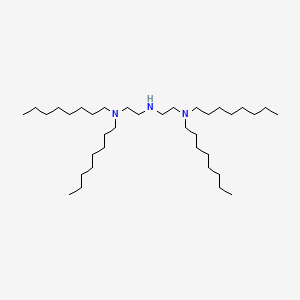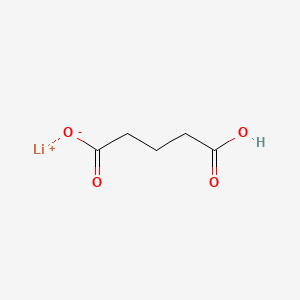
Lithium hydrogen glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium hydrogen glutarate is a chemical compound that combines lithium, a highly reactive alkali metal, with hydrogen glutarate, a derivative of glutaric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium hydrogen glutarate can be synthesized through the reaction of lithium hydroxide with glutaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide reacts with glutaric acid to form this compound and water. The reaction conditions often involve controlled temperatures to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful handling of lithium compounds and glutaric acid, ensuring purity and consistency in the final product. Advanced techniques such as crystallization and filtration may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Lithium hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different lithium salts and glutaric acid derivatives.
Reduction: Reduction reactions may lead to the formation of lithium glutarate and other reduced forms.
Substitution: Substitution reactions can occur with other acids or bases, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution Reagents: Various acids and bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include different lithium salts, glutaric acid derivatives, and other substituted compounds.
Scientific Research Applications
Lithium hydrogen glutarate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: It may have potential therapeutic applications, particularly in the treatment of mood disorders, similar to other lithium compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of lithium hydrogen glutarate involves its interaction with various molecular targets and pathways. It may inhibit certain enzymes and modulate neurotransmitter levels, similar to other lithium compounds. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and neuroprotection.
Comparison with Similar Compounds
Lithium Glutarate: Similar in structure but lacks the hydrogen component.
Lithium Succinate: Another lithium salt of a dicarboxylic acid, used in similar applications.
Lithium Citrate: Commonly used in medicine, particularly in the treatment of bipolar disorder.
Uniqueness: Lithium hydrogen glutarate is unique due to its specific combination of lithium and hydrogen glutarate, which imparts distinct chemical and physical properties
Properties
CAS No. |
94333-47-8 |
|---|---|
Molecular Formula |
C5H7LiO4 |
Molecular Weight |
138.1 g/mol |
IUPAC Name |
lithium;5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H8O4.Li/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
QBDYZFBUDLRWIZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(CC(=O)O)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


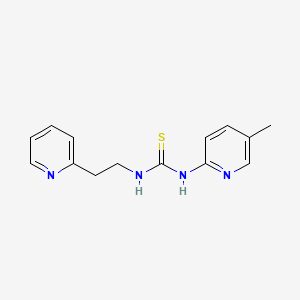
![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
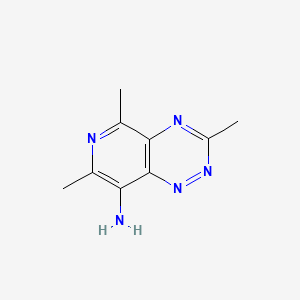
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
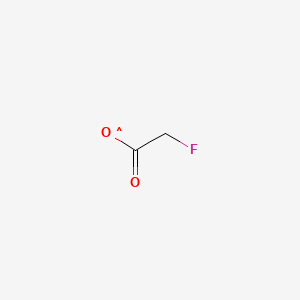
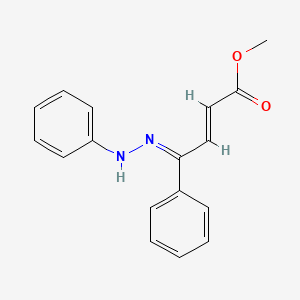
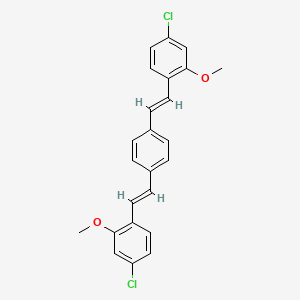
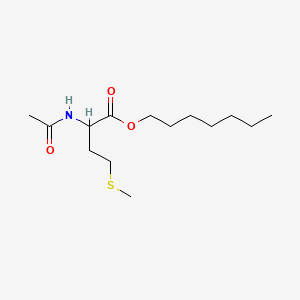
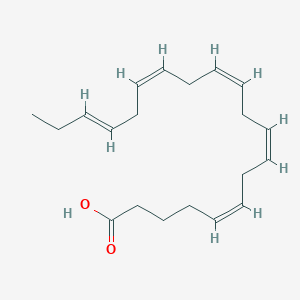

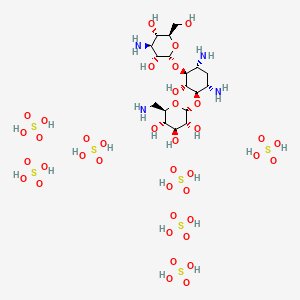
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
